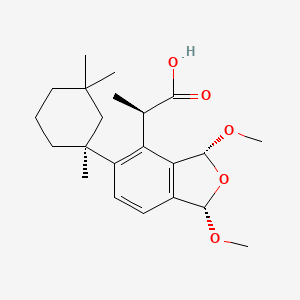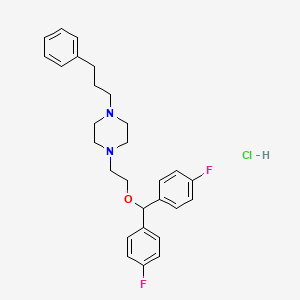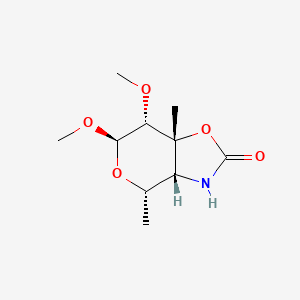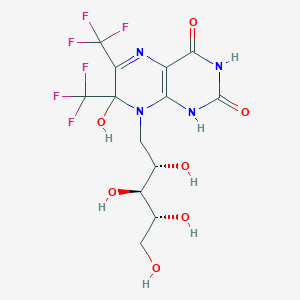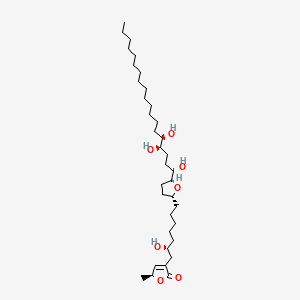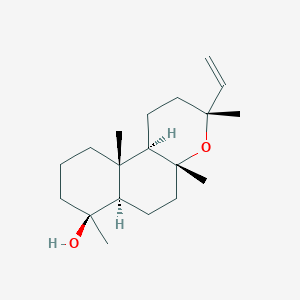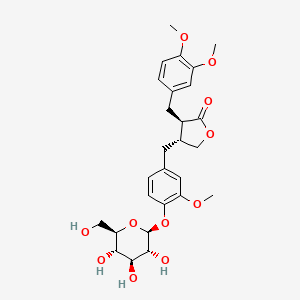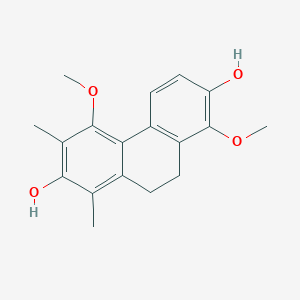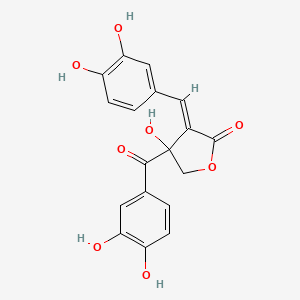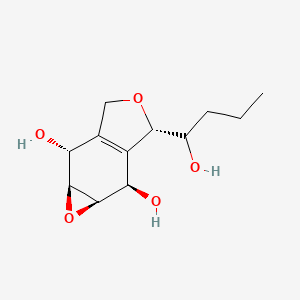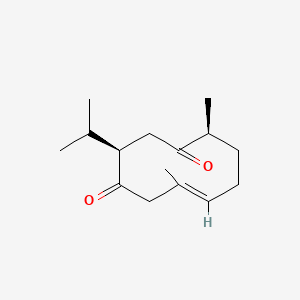
(3R,6E,10S)-6,10-Dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 10466651 is a natural product found in Curcuma wenyujin and Curcuma aromatica with data available.
科学的研究の応用
Synthesis and Polymerisation
l-Ascorbic and d-isoascorbic acids were used to prepare novel 1,4-dioxane-2,5-dione-type monomers, including a derivative related to (3R,6E,10S)-6,10-Dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione. These monomers were polymerized, leading to amorphous polymers stable up to 250°C under nitrogen (Bueno, Galbis, & Molina, 2009).
Antimicrobial Activity
A related compound, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, showed antimicrobial activity against several bacterial strains, including Escherichia coli. This highlights the potential pharmacological applications of derivatives of the compound (Yancheva et al., 2012).
Diels-Alder Reactions
In a study on the Diels-Alder reaction, a compound structurally similar to (3R,6E,10S)-6,10-Dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione was used to synthesize new compounds through endo and exo-adduct formation, indicating its utility in organic synthesis (Camps, Castañé, Feliz, & Figueredo, 1984).
Conformational Studies
Research on conformational aspects of similar methylated compounds has been conducted, providing insight into the influence of methyl groups on the structural properties of such molecules (Grützmacher & Neumann, 1993).
Corrosion Inhibition
Spirocyclopropane derivatives, structurally akin to the compound , have been studied for their inhibition properties in protecting mild steel in acidic solutions, demonstrating the compound's potential application in materials science (Chafiq et al., 2020).
特性
製品名 |
(3R,6E,10S)-6,10-Dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
(3R,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13+/m0/s1 |
InChIキー |
KDPFMRXIVDLQKX-OAIDTJHVSA-N |
異性体SMILES |
C[C@H]1CC/C=C(/CC(=O)[C@H](CC1=O)C(C)C)\C |
SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
正規SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
同義語 |
curdione |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



